Lipophilicity: Cyclopentyloxy vs. Methylamino
The target compound exhibits an XLogP3 of 1.6 [REFS‑1], whereas the direct 2‑methylamino analog (Hit2Lead SC‑80515752) has a LogP of 0.20 [REFS‑2]. This difference of 1.4 log units indicates that the cyclopentyloxy group imparts substantially higher lipophilicity, which is expected to enhance passive membrane permeability and potentially improve CNS penetration. The cyclopentyloxy compound also has one fewer hydrogen‑bond donor (1 vs 2) [REFS‑1][REFS‑2], reducing the desolvation penalty associated with membrane crossing.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2‑(Methylamino)‑N‑[3‑(2‑oxopyrrolidin‑1‑yl)propyl]isonicotinamide: LogP = 0.20 |
| Quantified Difference | ΔLogP = +1.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target; vendor‑provided LogP for comparator. |
Why This Matters
Higher lipophilicity can translate into improved cell permeability and tissue distribution, making the target compound a superior choice for intracellular target‑engagement studies where the methylamino analog may suffer from limited membrane passage.
- [1] PubChem. (2025). Compound Summary for CID 91815466. XLogP3‑AA = 1.6. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2034617-85-9 View Source
